Cas no 27389-57-7 (3-(Trifluoromethyl)phenyltrimethylammonium Iodide)

3-(Trifluoromethyl)phenyltrimethylammonium iodide is a quaternary ammonium salt featuring a trifluoromethylphenyl group, which enhances its reactivity and stability in various chemical applications. The presence of the electron-withdrawing trifluoromethyl group increases its utility in nucleophilic substitution reactions, phase-transfer catalysis, and as a precursor for synthesizing more complex fluorinated compounds. Its iodide counterion further improves solubility in polar solvents, facilitating homogeneous reaction conditions. This compound is particularly valuable in organic synthesis, where its structural properties enable efficient transformations under mild conditions. Its well-defined crystalline form ensures consistent purity, making it a reliable reagent for research and industrial processes.
3-(Trifluoromethyl)phenyltrimethylammonium Iodide structure
27389-57-7 structure
Product Name:3-(Trifluoromethyl)phenyltrimethylammonium Iodide
CAS No:27389-57-7
MF:C10H13F3IN
MW:331.116605520248
MDL:MFCD00059980
CID:252731
PubChem ID:87576820
Update Time:2025-11-02

3-(Trifluoromethyl)phenyltrimethylammonium Iodide Chemical and Physical Properties

Names and Identifiers

    • Benzenaminium,N,N,N-trimethyl-3-(trifluoromethyl)-, iodide (1:1)
    • 3-(Trifluoromethyl)phenyltrimethylammonium Iodide
    • trimethyl-[3-(trifluoromethyl)phenyl]azanium,iodide
    • m-TFPTAI
    • Trimethyl-3-trifluoromethylphenylammonium Iodide
    • N,N,N-Trimethyl-3-(trifluoromethyl)benzenaminium iodide
    • 3-(trifluoromethyl)phenyl trimethylammonium iodide
    • Trimethyl-[3-(trifluoromethyl)phenyl]azanium Iodide
    • 3-(Trifluoromethyl)phenyltrimethylammoniumIodide
    • trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide
    • Trimethyl-3-trifluoromethylphenylammonium
    • HY-W127663
    • SCHEMBL2352844
    • FT-0676379
    • A819044
    • VKZIUXSJJSEBAK-UHFFFAOYSA-M
    • MFCD00059980
    • T1014
    • DTXSID00375341
    • N,N,N-Trimethyl-3-(trifluoromethyl)benzenaminiumiodide
    • N,N,N-trimethyl-3-(trifluoromethyl)anilinium iodide
    • Trimethyl[3-(trifluoromethyl)phenyl]ammonium iodide
    • CS-0185862
    • D92439
    • AKOS015833368
    • 27389-57-7
    • AS-69884
    • Trifluoromethylphenyltrimethylammoniumiodide; 98%
    • MDL: MFCD00059980
    • Inchi: 1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1
    • InChI Key: VKZIUXSJJSEBAK-UHFFFAOYSA-M
    • SMILES: [I-].FC(C1=CC=CC(=C1)[N+](C)(C)C)(F)F

Computed Properties

  • Exact Mass: 331.00400
  • Monoisotopic Mass: 331.00448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 243 °C
  • PSA: 0.00000
  • LogP: -0.09390
  • Solubility: Not determined

3-(Trifluoromethyl)phenyltrimethylammonium Iodide Security Information

  • WGK Germany:3
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

3-(Trifluoromethyl)phenyltrimethylammonium Iodide Customs Data

  • HS CODE:2923900090
  • Customs Data:

    China Customs Code:

    2923900090

    Overview:

    2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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3-(Trifluoromethyl)phenyltrimethylammonium Iodide Production Method

Additional information on 3-(Trifluoromethyl)phenyltrimethylammonium Iodide

3-(Trifluoromethyl)phenyltrimethylammonium Iodide (CAS No. 27389-57-7): A Versatile Fluorinated Quaternary Ammonium Salt

3-(Trifluoromethyl)phenyltrimethylammonium iodide (CAS 27389-57-7) is a fluorinated quaternary ammonium compound that has gained significant attention in modern synthetic chemistry and materials science. This white to off-white crystalline powder, with its molecular formula C10H13F3IN, represents an important class of phase-transfer catalysts and organocatalysts in organic synthesis. The presence of both the electron-withdrawing trifluoromethyl group and the positively charged trimethylammonium moiety makes this compound particularly valuable for various chemical transformations.

The growing interest in fluorinated organic compounds has positioned 3-(trifluoromethyl)phenyltrimethylammonium iodide as a subject of numerous research studies. Recent publications in high-impact journals have explored its applications in nucleophilic fluorination reactions, electrophilic aromatic substitutions, and as a precursor for fluorinated ionic liquids. The compound's unique electronic properties, derived from the strong inductive effect of the CF3 group, make it particularly effective in reactions requiring enhanced electrophilicity or improved solubility in both organic and aqueous media.

From a synthetic chemistry perspective, 3-(trifluoromethyl)phenyltrimethylammonium iodide CAS 27389-57-7 serves multiple purposes. It functions excellently as a phase-transfer catalyst in biphasic systems, facilitating reactions between reagents in immiscible solvents. The compound's thermal stability (typically stable up to 150°C) allows its use in various temperature-dependent processes. Recent advances in green chemistry have highlighted its potential as a recyclable catalyst in environmentally benign synthetic protocols, addressing the growing demand for sustainable chemical processes.

The pharmaceutical industry has shown particular interest in derivatives of 3-(trifluoromethyl)phenyltrimethylammonium salts, as the CF3 group often enhances the biological activity and metabolic stability of drug molecules. While not directly used as an active pharmaceutical ingredient, this compound serves as a valuable building block for the synthesis of more complex fluorinated structures. Its applications extend to materials science, where it contributes to the development of fluorinated polymers with unique surface properties and ionic liquid crystals with tunable mesomorphic behavior.

Analytical characterization of 3-(trifluoromethyl)phenyltrimethylammonium iodide typically involves NMR spectroscopy (showing characteristic signals for aromatic protons, methyl groups, and the CF3 moiety), mass spectrometry, and elemental analysis. The compound's purity is crucial for its performance in catalytic applications, with most commercial samples offering ≥97% purity. Storage recommendations generally include protection from light and moisture at room temperature, ensuring long-term stability of this iodide salt.

Recent technological trends have expanded the applications of CAS 27389-57-7 beyond traditional organic synthesis. In the field of electrochemical energy storage, researchers have explored its derivatives as components of electrolyte additives for batteries. The materials science community has investigated its potential in creating self-assembled monolayers with unique surface properties. These diverse applications reflect the compound's versatility and the growing importance of fluorinated quaternary ammonium compounds in advanced technologies.

The commercial availability of 3-(trifluoromethyl)phenyltrimethylammonium iodide has improved significantly in recent years, with multiple suppliers offering the compound in research quantities. Current market analysis suggests steady growth in demand, particularly from academic research institutions and specialty chemical manufacturers. Pricing trends indicate moderate costs for laboratory-scale quantities, with bulk purchases offering better economies of scale for industrial applications.

From a safety perspective, standard laboratory precautions are recommended when handling 3-(trifluoromethyl)phenyltrimethylammonium iodide. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection should be used. The compound's material safety data sheet provides detailed handling instructions, emphasizing the importance of working in well-ventilated areas and avoiding inhalation of dust.

Future research directions for 3-(trifluoromethyl)phenyltrimethylammonium iodide CAS 27389-57-7 may focus on expanding its applications in asymmetric synthesis, developing more efficient synthetic routes to the compound itself, and exploring novel derivatives with enhanced catalytic properties. The continued interest in fluorine chemistry and quaternary ammonium salts ensures that this compound will remain relevant in both academic and industrial research settings for years to come.

For researchers considering working with 3-(trifluoromethyl)phenyltrimethylammonium iodide, several practical considerations should be noted. The compound exhibits good solubility in polar organic solvents such as methanol, acetonitrile, and dimethylformamide, but limited solubility in non-polar solvents. Reaction optimization might require screening of solvent systems to achieve optimal results. Recent literature suggests that combining this reagent with modern photocatalytic systems or electrochemical methods can unlock novel reactivities and synthetic applications.

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